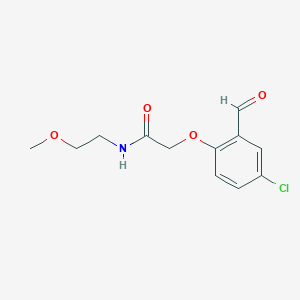
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides. It contains a chloro-substituted phenoxy group and a formyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-chloro-2-formylphenol, is reacted with an appropriate halogenated acetamide under basic conditions to form the phenoxy intermediate.
Acetamide Formation: The phenoxy intermediate is then reacted with 2-methoxyethylamine under controlled temperature and pH conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize the yield and purity of the product.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation: Formation of 2-(4-chloro-2-carboxyphenoxy)-N-(2-methoxyethyl)acetamide.
Reduction: Formation of 2-(4-chloro-2-hydroxyphenoxy)-N-(2-methoxyethyl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-chlorophenoxy)-N-(2-methoxyethyl)acetamide: Lacks the formyl group, which may affect its reactivity and biological activity.
2-(4-chloro-2-formylphenoxy)acetamide: Lacks the methoxyethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the presence of both the formyl and methoxyethyl groups, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14ClNO4 |
|---|---|
Molekulargewicht |
271.69 g/mol |
IUPAC-Name |
2-(4-chloro-2-formylphenoxy)-N-(2-methoxyethyl)acetamide |
InChI |
InChI=1S/C12H14ClNO4/c1-17-5-4-14-12(16)8-18-11-3-2-10(13)6-9(11)7-15/h2-3,6-7H,4-5,8H2,1H3,(H,14,16) |
InChI-Schlüssel |
FSZLFVFLVHDPAV-UHFFFAOYSA-N |
Kanonische SMILES |
COCCNC(=O)COC1=C(C=C(C=C1)Cl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


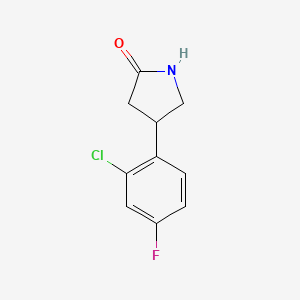

![4-[2-(Dimethylamino)ethoxy]-N'-hydroxybenzene-1-carboximidamide](/img/structure/B13169568.png)
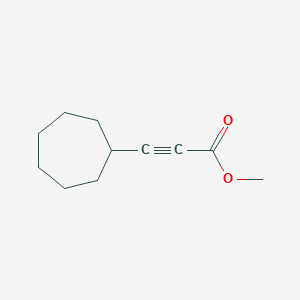
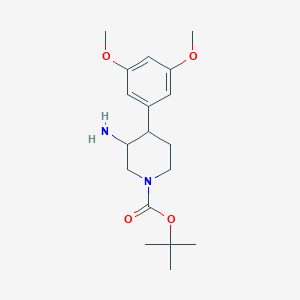
![Methyl 2-chloro-5-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13169590.png)
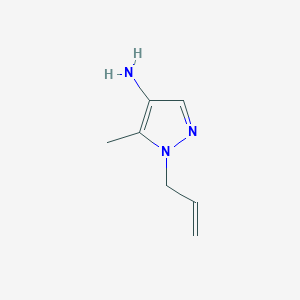

![3-{1,4-Diazabicyclo[3.2.1]octan-4-yl}-2,2-difluoropropan-1-amine](/img/structure/B13169613.png)

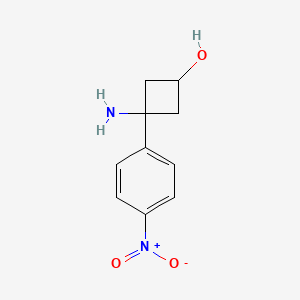
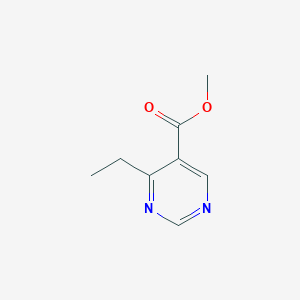

![1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13169632.png)
